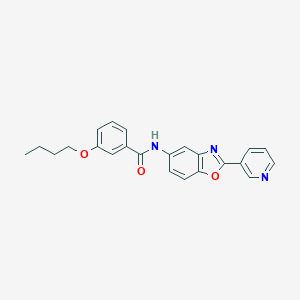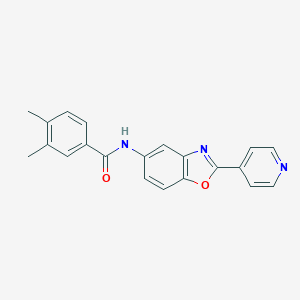
3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide, also known as BPN-15606, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has a unique chemical structure that makes it a promising candidate for the treatment of various neurological disorders.
Mecanismo De Acción
The mechanism of action of 3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide involves the modulation of the NMDA receptor, a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. The compound acts as a positive allosteric modulator of the NMDA receptor, enhancing its activity and promoting the formation of new synapses.
Biochemical and Physiological Effects
3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been shown to have various biochemical and physiological effects on the brain. The compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It also reduces the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, which are known to contribute to neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is its high selectivity and potency towards the NMDA receptor, making it a promising candidate for the treatment of various neurological disorders. However, the compound has some limitations, such as its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research and development of 3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide. One potential application is in the treatment of depression, as the compound has been shown to have antidepressant-like effects in animal models. Another direction is in the development of more potent and selective NMDA receptor modulators, which could have even greater therapeutic potential.
In conclusion, 3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is a novel compound with potential therapeutic applications in various neurological disorders. Its unique chemical structure and mechanism of action make it a promising candidate for further research and development.
Métodos De Síntesis
The synthesis of 3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide involves a multistep process that includes the condensation of 2-pyridin-3-yl-1,3-benzoxazole with butyric anhydride, followed by the reaction with 3-aminobenzoic acid. The final product is obtained after purification and characterization using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has shown promising results in various preclinical studies, indicating its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to improve cognitive function, reduce inflammation, and enhance synaptic plasticity in animal models.
Propiedades
Nombre del producto |
3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
|---|---|
Fórmula molecular |
C23H21N3O3 |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C23H21N3O3/c1-2-3-12-28-19-8-4-6-16(13-19)22(27)25-18-9-10-21-20(14-18)26-23(29-21)17-7-5-11-24-15-17/h4-11,13-15H,2-3,12H2,1H3,(H,25,27) |
Clave InChI |
PUZWNHYYWRSSNU-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
SMILES canónico |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278500.png)
![N-{3-[(3-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278501.png)
![Methyl 4-cyano-3-methyl-5-{[(3-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B278505.png)

![2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B278508.png)
![2-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B278510.png)

![Methyl 4-cyano-5-[(3-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278513.png)
![2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide](/img/structure/B278514.png)
![N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278518.png)
![N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B278520.png)


![3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B278523.png)